molecular formula C17H18N6O B11695757 2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11695757
M. Wt: 322.4 g/mol
InChI Key: LHKIZJGGPDLGSE-WOJGMQOQSA-N
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Description

2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide typically involves the condensation of 1H-benzotriazole with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent degradation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzotriazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. The acetohydrazide group can form hydrogen bonds and other interactions with biological molecules, contributing to its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A simpler compound with similar chemical properties.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another compound with a triazole moiety, used in similar applications.

    2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol: Known for its use as a UV stabilizer.

Uniqueness

2-(1H-benzotriazol-1-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide is unique due to its combination of a benzotriazole moiety and an acetohydrazide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H18N6O/c1-22(2)14-9-7-13(8-10-14)11-18-20-17(24)12-23-16-6-4-3-5-15(16)19-21-23/h3-11H,12H2,1-2H3,(H,20,24)/b18-11+

InChI Key

LHKIZJGGPDLGSE-WOJGMQOQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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